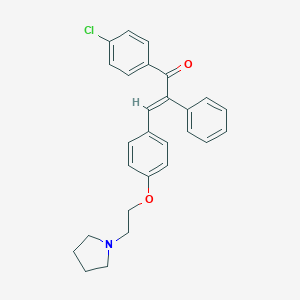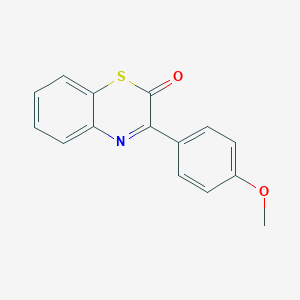![molecular formula C21H22N2O5 B231311 N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known by its chemical name, DMQAA, and is a member of the quinoline family of compounds. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of DMQAA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and viral replication. DMQAA has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication, and cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMQAA has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of inflammation. DMQAA has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQAA has several advantages for use in lab experiments, including its potent anticancer, anti-inflammatory, and antiviral activity. However, DMQAA also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on DMQAA, including the development of more efficient synthesis methods, the investigation of its potential as a drug delivery system, and the exploration of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Further studies are also needed to elucidate the mechanism of action of DMQAA and to identify potential targets for its therapeutic activity.
Métodos De Síntesis
DMQAA can be synthesized using a variety of methods, including a one-pot synthesis method and a three-step synthesis method. The one-pot synthesis method involves the reaction of 2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxybenzaldehyde with acetamide in the presence of a catalyst. The three-step synthesis method involves the reaction of 2,6-dimethoxyaniline with 2,5-dimethoxybenzaldehyde, followed by the reaction of the resulting compound with 2-chloroquinoline, and finally, the reaction of the resulting compound with acetamide.
Aplicaciones Científicas De Investigación
DMQAA has been extensively studied for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. Several studies have shown that DMQAA exhibits potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. DMQAA has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, DMQAA has been shown to possess antiviral activity against various viruses, including HIV-1 and hepatitis B virus.
Propiedades
Nombre del producto |
N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide |
|---|---|
Fórmula molecular |
C21H22N2O5 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide |
InChI |
InChI=1S/C21H22N2O5/c1-12(24)22-17-11-21(28-5)19(26-3)9-14(17)15-7-6-13-8-18(25-2)20(27-4)10-16(13)23-15/h6-11H,1-5H3,(H,22,24) |
Clave InChI |
LHFBOQQRDGKPTI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1C2=NC3=CC(=C(C=C3C=C2)OC)OC)OC)OC |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1C2=NC3=CC(=C(C=C3C=C2)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)

![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)
![6-(4-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B231243.png)
![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)



![[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate](/img/structure/B231258.png)
![(6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one](/img/structure/B231262.png)